molecular formula C12H6F3N B11886426 1-Cyano-7-(trifluoromethyl)naphthalene

1-Cyano-7-(trifluoromethyl)naphthalene

Cat. No.: B11886426
M. Wt: 221.18 g/mol
InChI Key: XARLOKYZADCKSV-UHFFFAOYSA-N
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Description

1-Cyano-7-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C12H6F3N and a molecular weight of 221.18 g/mol It is characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a naphthalene ring

Preparation Methods

The synthesis of 1-Cyano-7-(trifluoromethyl)naphthalene typically involves the introduction of the cyano and trifluoromethyl groups onto the naphthalene ring. One common method is the reaction of 7-bromo-1-naphthonitrile with trifluoromethyl iodide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Chemical Reactions Analysis

1-Cyano-7-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or trifluoromethyl groups can be replaced by other functional groups.

Scientific Research Applications

1-Cyano-7-(trifluoromethyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyano-7-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

1-Cyano-7-(trifluoromethyl)naphthalene can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H6F3N

Molecular Weight

221.18 g/mol

IUPAC Name

7-(trifluoromethyl)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H6F3N/c13-12(14,15)10-5-4-8-2-1-3-9(7-16)11(8)6-10/h1-6H

InChI Key

XARLOKYZADCKSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)C#N

Origin of Product

United States

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